molecular formula C9H11ClS B7990678 2-(3-Chloro-2-methylphenyl)ethanethiol

2-(3-Chloro-2-methylphenyl)ethanethiol

Cat. No.: B7990678
M. Wt: 186.70 g/mol
InChI Key: SOWUZZWAEAKDMZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)ethanethiol is an organic compound with the molecular formula C9H11ClS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. This compound is characterized by the presence of a chloro and a methyl group attached to a benzene ring, along with an ethanethiol side chain. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-(3-Chloro-2-methylphenyl)ethanedisulfide.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition: The thiol group can add to alkenes and alkynes, forming thioethers.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-(3-Chloro-2-methylphenyl)ethanedisulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Addition: Thioether derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethanethiol involves its thiol group, which can form covalent bonds with various biological targets. Thiols are known to interact with metal ions and can inhibit enzymes by binding to their active sites. The chloro and methyl groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups makes it a versatile compound in various chemical reactions .

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUZZWAEAKDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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